molecular formula C5H5BrO B15239871 (2E,4Z)-5-bromopenta-2,4-dienal CAS No. 168295-34-9

(2E,4Z)-5-bromopenta-2,4-dienal

Cat. No.: B15239871
CAS No.: 168295-34-9
M. Wt: 161.00 g/mol
InChI Key: WKFJJJAAEKCXJP-TZFCGSKZSA-N
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Description

(2E,4Z)-5-bromopenta-2,4-dienal is an organic compound characterized by the presence of a bromine atom and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-5-bromopenta-2,4-dienal can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using palladium catalysts can yield the desired compound with high stereoselectivity . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups, activated by boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-5-bromopenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E,4Z)-5-bromopenta-2,4-dienal has several applications in scientific research:

Mechanism of Action

The mechanism by which (2E,4Z)-5-bromopenta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. For example, in Diels-Alder reactions, the compound can act as a dienophile, participating in cycloaddition reactions to form cyclic compounds. The electron density reorganization and bond formation processes are critical to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4Z)-5-bromopenta-2,4-dienal is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionalization potential. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

168295-34-9

Molecular Formula

C5H5BrO

Molecular Weight

161.00 g/mol

IUPAC Name

(2E,4Z)-5-bromopenta-2,4-dienal

InChI

InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2-

InChI Key

WKFJJJAAEKCXJP-TZFCGSKZSA-N

Isomeric SMILES

C(=C/C=O)\C=C/Br

Canonical SMILES

C(=CC=O)C=CBr

Origin of Product

United States

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